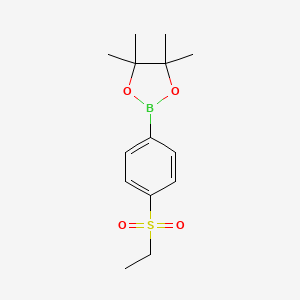

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRDNHZAFCMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(ethylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-(Ethylsulfonyl)phenylboronic acid+Pinacol→2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of the Suzuki–Miyaura coupling reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the reaction.

科学的研究の応用

Organic Synthesis

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom can form complexes with various nucleophiles, facilitating the formation of carbon-carbon bonds through cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling

In a study focused on the Suzuki-Miyaura coupling reaction, this compound was employed as a boronic acid pinacol ester to couple aryl halides with phenolic compounds. The reaction demonstrated high yields under mild conditions, showcasing the compound's effectiveness as a coupling agent.

Material Science

The compound's unique properties allow it to be used in the development of advanced materials. Its ability to form stable complexes can be exploited in creating novel polymers with enhanced mechanical properties.

Case Study: Polymer Synthesis

Research indicated that incorporating 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices improved thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to conventional polymers.

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to modify biological molecules through boron-mediated interactions. This can lead to the design of new therapeutic agents.

Case Study: Anticancer Agents

In medicinal chemistry research, derivatives of this compound were synthesized and evaluated for anticancer activity. Preliminary results showed promising cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further drug development.

作用機序

The mechanism of action of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. Sulfonyl Group Modifications

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS RN: 1001185-88-1)

- Molecular Formula : C₁₃H₁₉BO₄S

- Key Differences : The methylsulfonyl (–SO₂CH₃) group is smaller than ethylsulfonyl, resulting in lower molecular weight (282.16 g/mol vs. hypothetical ~296 g/mol for ethylsulfonyl analog). This reduces steric hindrance but may decrease electron-withdrawing effects compared to the ethyl variant.

- Applications : Used in aryl cross-coupling reactions where moderate electronic activation is required .

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 648904-85-2) Molecular Formula: C₁₃H₁₈BFO₄S Key Differences: Incorporates both fluorine (–F) and methylsulfonyl groups. Molecular weight: 300.15 g/mol .

B. Halogen and Alkyl Substituents

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Molecular Formula: C₁₃H₁₇BBrO₂ Key Differences: Bromine (–Br) substituent serves as a leaving group, enabling nucleophilic substitution reactions.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₃H₁₉BO₃

- Key Differences : Methoxy (–OCH₃) is electron-donating, increasing electron density on the aromatic ring. This reduces reactivity in Suzuki couplings compared to sulfonyl-containing analogs .

Electronic and Reactivity Profiles

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Sulfonyl derivatives exhibit enhanced reactivity in cross-coupling due to aryl ring activation. Ethylsulfonyl’s larger size may confer better steric protection of the boron center compared to methylsulfonyl.

- Solubility: Ethylsulfonyl’s polarity improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-polar analogs like bromophenyl derivatives.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, analogous dioxaborolanes are prepared by reacting aryl halides (e.g., 4-bromophenyl derivatives) with pinacolborane or bis(pinacolato)diboron under inert conditions. A representative procedure involves heating the aryl halide (1.0 equiv) with a boronating agent (1.1 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 80–100°C for 12–24 hours . Yields range from 60–95% depending on substituent electronic effects.

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

-

NMR Spectroscopy: ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups; δ 7.5–8.0 ppm for aromatic protons), ¹³C NMR (δ 24–27 ppm for pinacol carbons), and ¹¹B NMR (δ 28–32 ppm for boronate ester) are standard .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) via DART or ESI confirms molecular ion peaks (e.g., [M+H]⁺) .

-

Elemental Analysis: Used to verify purity (>95% by combustion analysis) .

Table 1: Representative NMR Data for Analogous Dioxaborolanes

Compound ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) 2-(4-Fluorophenyl)-dioxaborolane 1.32 (s, 12H), 7.6–7.8 29.5 2-(4-Chlorophenyl)-dioxaborolane 1.28 (s, 12H), 7.7–8.0 30.1

Q. What are recommended storage conditions and safety protocols?

- Answer: Store at –20°C under inert gas (argon) to prevent hydrolysis. Handle in a fume hood with nitrile gloves and protective eyewear. Avoid exposure to moisture or strong acids/bases, which may cleave the boronate ester .

Advanced Questions

Q. How does the ethylsulfonyl substituent influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing ethylsulfonyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric bulk may reduce coupling efficiency with bulky aryl partners. Comparative studies show sulfonyl-substituted dioxaborolanes exhibit 10–20% higher yields in aryl-aryl couplings compared to electron-donating substituents .

Q. What catalytic systems enable efficient incorporation of this compound into complex frameworks?

- Answer:

- Nickel Catalysis: Ni(cod)₂ with dtbbpy ligands enables coupling with unactivated aryl chlorides at 60°C .

- Photoredox Catalysis: Ir(ppy)₃ or Ru(bpy)₃Cl₂ under blue light facilitates radical borylation of aryl halides .

- Dual Catalysis: Combining Ni and photoredox catalysts achieves C–B bond formation at room temperature with >80% yields .

Q. What challenges arise in enantioselective applications of this compound?

- Answer: Achieving stereocontrol requires chiral ligands (e.g., BINAP or Josiphos) and precise reaction design. For example, intramolecular Pd-catalyzed allyl-aryl couplings using chiral phosphine ligands yield enantiomeric excesses (ee) up to 90% but require low temperatures (–30°C) and anhydrous conditions . Competing β-hydride elimination is a key side reaction to mitigate.

Q. How is this compound utilized in medicinal chemistry or materials science?

- Answer:

- Antimalarial Agents: Serves as a boronate ester intermediate in synthesizing quinolone derivatives via Ullmann coupling (e.g., 95% yield in antimalarial candidate synthesis) .

- Electroluminescent Materials: Incorporated into oligothiophenes for OLEDs via Stille coupling, with photoluminescence quantum yields up to 65% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。